molecular formula C16H24N2O4S B2932370 3-(2,4-dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034236-45-6

3-(2,4-dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2932370
CAS No.: 2034236-45-6
M. Wt: 340.44
InChI Key: CQZCUUDQPVGPHO-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea is a synthetic urea derivative designed for advanced chemical and pharmacological research. Urea derivatives are a significant class of organic molecules that exhibit a wide range of biological activities. The structure of this compound, which incorporates both a 2,4-dimethoxyphenyl group and a 4-methoxythiane moiety, suggests potential for investigation in various scientific fields. Researchers may explore this compound as a key intermediate in organic synthesis or as a candidate for screening in biochemical assays. Its molecular framework is of interest for studying structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators. As with many specialized urea derivatives, its specific mechanism of action and full research value are subjects for ongoing and future scientific investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-20-12-4-5-13(14(10-12)21-2)18-15(19)17-11-16(22-3)6-8-23-9-7-16/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZCUUDQPVGPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2(CCSCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea group (–NH–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbonic acid derivatives. For example:R NH CO NH R +H2OH+ or OHR NH2+R NH2+CO2\text{R NH CO NH R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or }\text{OH}^-}\text{R NH}_2+\text{R NH}_2+\text{CO}_2Key Factors :

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, accelerating nucleophilic attack by water .
  • Basic Hydrolysis : Deprotonation of the urea nitrogen enhances leaving-group ability.

Comparative Data :

CompoundHydrolysis Rate (pH 7, 25°C)ProductsSource
1-(3,4-Dimethoxyphenethyl)ureak=1.2×104s1k=1.2\times 10^{-4}\,\text{s}^{-1}3,4-Dimethoxyphenethylamine + CO₂

Alkylation/Acylation at Urea Nitrogen

The secondary nitrogen atoms in the urea group can undergo alkylation or acylation. For instance, reaction with methyl iodide in basic conditions:R NH CO NH R +CH3IBaseR N CH3 CO NH R +HI\text{R NH CO NH R }+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{R N CH}_3\text{ CO NH R }+\text{HI}Mechanistic Insight :

  • The reaction proceeds via an SN2S_N2 mechanism, with the urea nitrogen acting as a nucleophile .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl group is highly activated for EAS due to electron-donating methoxy substituents. Predictable reactions include:

Nitration

Ar OCH3+HNO3H2SO4Ar OCH3(NO2)+H2O\text{Ar OCH}_3+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar OCH}_3(\text{NO}_2)+\text{H}_2\text{O}Regioselectivity : Nitration occurs preferentially at the 5-position (ortho to methoxy groups) .

Demethylation

Methoxy groups can be cleaved under strong acidic (e.g., HBr/AcOH) or oxidative conditions (e.g., BBr₃), yielding phenolic –OH groups .

Oxidation of the Thiane Moiety

The 4-methoxythian-4-yl group contains a sulfur atom prone to oxidation:

ReagentProductNotes
H2O2\text{H}_2\text{O}_2Sulfoxide (S O\text{S O})Mild oxidation
MCPBA\text{MCPBA}Sulfone (O S O\text{O S O})Stronger oxidation

Mechanism : Sulfur’s lone pairs facilitate electrophilic oxidation.

Ring-Opening Reactions of Thiane

The thiane ring (a six-membered sulfur heterocycle) may undergo ring-opening under nucleophilic or reductive conditions:

Acid-Catalyzed Ring Opening

Thiane+HClCH2(SH)(CH2)4–Cl\text{Thiane}+\text{HCl}\rightarrow \text{CH}_2(\text{SH})–(\text{CH}_2)_4–\text{Cl}Application : Generates thiol-containing derivatives for further functionalization .

Thermal Decomposition

Urea derivatives decompose upon heating (>200°C), producing isocyanates and amines:R NH CO NH R ΔR NCO+R NH2\text{R NH CO NH R }\xrightarrow{\Delta}\text{R NCO}+\text{R NH}_2Kinetics : Decomposition rates depend on substituent electronic effects .

Limitations and Research Gaps

  • No direct experimental data for 3-(2,4-dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea was located in peer-reviewed journals or PubChem entries .
  • Predictions are based on analogous systems (e.g., substituted ureas , thiane reactivity ).

Future studies should prioritize synthesizing this compound and characterizing its stability, catalytic behavior, and biological activity.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings and Implications

Parameter Target Compound 2-Chlorophenyl Analog () Chalcone ()
Aromatic Substituent 2,4-Dimethoxyphenyl 2-Chlorophenyl 2,4-Dimethoxyphenyl
Functional Group Urea-thiopyran Urea-thiopyran Chalcone
Biological Activity Not reported Not reported 38.16% enzyme inhibition
Synthetic Yield Not reported Not reported High (e.g., 90% in 4h)
  • Methoxy vs. Chloro : Methoxy groups enhance solubility and electron density, favoring interactions with polar enzyme pockets, while chloro groups improve metabolic stability.

Biological Activity

3-(2,4-Dimethoxyphenyl)-1-[(4-methoxythian-4-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H19N3O3S
  • Molecular Weight : 303.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antioxidant Properties : The presence of methoxy groups is known to enhance antioxidant activity by scavenging free radicals, thus reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with urea moieties have been shown to inhibit pro-inflammatory cytokines, which may contribute to their therapeutic effects in inflammatory diseases.

Biological Activity Data

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation in cancer lines
AntioxidantReduction in oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in significant decreases in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and enhanced cellular defense mechanisms.
  • Inflammation Modulation : In vitro studies demonstrated that the compound could downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.

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